molecular formula C13H13F2N5O3S B2520095 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide CAS No. 886965-77-1

2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide

Cat. No. B2520095
CAS RN: 886965-77-1
M. Wt: 357.34
InChI Key: FOCKRQULBWBHEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives, which are structurally related to the compound of interest, has been reported. These derivatives were synthesized and their structures confirmed using 1H NMR, IR, and elemental analysis. The process involved the creation of a sulfanyl acetamide group, which is a key feature in the compound under discussion. The synthesis of these compounds is significant as it provides a foundation for understanding the synthetic routes that could be applied to the target molecule .

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide has been elucidated through crystallography. These compounds exhibit a folded conformation around the methylene carbon atom of the thioacetamide bridge. The pyrimidine ring is inclined at an angle to the benzene ring, which is indicative of the spatial arrangement that might be expected in the compound of interest. Intramolecular hydrogen bonding is observed, which is likely to influence the stability and reactivity of the compound .

Chemical Reactions Analysis

Although the specific chemical reactions of 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide are not detailed in the provided papers, the reported antiviral and virucidal activities of related sulfanyl acetamide derivatives suggest that the compound may undergo interactions with biological targets. These interactions could involve the formation or breaking of chemical bonds within the viral particles or with cellular components, leading to the observed antiviral effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, the structural analysis of related compounds suggests that the presence of intramolecular hydrogen bonds could affect the solubility and stability of the compound. The angles between the rings in the structure may also influence the compound's ability to interact with other molecules, which is critical for its potential biological activity. The synthesis and structural confirmation techniques used for related compounds provide a basis for predicting the properties of the compound of interest .

Antiviral Activity Case Study

A case study of the antiviral activity of related 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives demonstrated potential in reducing viral replication of human adenovirus type 5 and ECHO-9 virus. The cytotoxicity of these compounds was evaluated in HEK-293 and GMK cells, which is relevant for assessing the safety profile of the compound of interest. These findings suggest that the compound may also possess antiviral properties, warranting further investigation .

Scientific Research Applications

Antimicrobial Applications

A study on the synthesis and evaluation of new thiazolidin-4-one derivatives, including compounds structurally similar to the specified chemical, revealed their potential as antimicrobial agents. These compounds exhibited in vitro antibacterial activity against pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as antifungal activity against Aspergillus niger and Candida albicans (Baviskar, Khadabadi, & Deore, 2013).

Antiviral and COVID-19 Applications

Research into antimalarial sulfonamides during the COVID-19 pandemic utilized computational calculations and molecular docking studies to explore the reactivity of certain sulfonamide derivatives. This study found that these compounds exhibited significant antimalarial activity and explored their potential use as COVID-19 therapeutics. The compounds showed promising ADMET properties and selectivity indices, suggesting their utility in drug development for viral infections (Fahim & Ismael, 2021).

Synthesis and Evaluation of Heterocycles

The synthesis of isoxazole-based heterocycles incorporating sulfamoyl moiety demonstrated their utility in generating compounds with antimicrobial properties. These derivatives were assessed for their antibacterial and antifungal activities, showcasing the versatility of triazine and related compounds in developing new antimicrobial agents (Darwish, Atia, & Farag, 2014).

Structural Analysis

Crystal structure analysis of certain sulfonamide derivatives provides insights into the molecular conformation and interactions that underpin their biological activities. Such studies are fundamental in drug design, allowing researchers to understand the structural requirements for activity and improve the efficacy of similar compounds (Cai et al., 2009).

Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives, including those structurally related to the specified compound, were synthesized and characterized. These complexes exhibited significant antioxidant activity, demonstrating the potential for such compounds in oxidative stress-related therapeutic applications (Chkirate et al., 2019).

properties

IUPAC Name

2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N5O3S/c1-7-11(22)20(16)13(19-18-7)24-6-10(21)17-8-2-4-9(5-3-8)23-12(14)15/h2-5,12H,6,16H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCKRQULBWBHEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)N)SCC(=O)NC2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.